molecular formula C23H17BrN2O2S B6264408 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one CAS No. 331972-22-6

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6264408
CAS No.: 331972-22-6
M. Wt: 465.4
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Description

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C23H17BrN2O2S and its molecular weight is 465.4. The purity is usually 95.
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Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O2S/c1-15-6-12-18(13-7-15)26-22(28)19-4-2-3-5-20(19)25-23(26)29-14-21(27)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMISJRFNWFKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331972-22-6
Record name 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H16BrN3O2S
  • Molecular Weight : 463.3 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the sulfanyl group enhances its reactivity, allowing it to participate in redox reactions, which can influence cellular signaling pathways. Additionally, the quinazolinone scaffold is known for its ability to inhibit specific kinases and enzymes involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that compounds within the quinazolinone class exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to this compound showed inhibition of cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Quinazolinones have also been reported to possess antimicrobial properties. A comparative analysis revealed that certain derivatives exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses .

Case Studies

StudyFindingsReference
Study on Anticancer PropertiesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Antimicrobial Efficacy TestExhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli.
Inflammation Model StudyReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.

Preparation Methods

Cyclocondensation of Anthranilamide Derivatives

The quinazolinone core is most commonly constructed via cyclocondensation reactions. A green protocol utilizing reverse ZnO nanomicelles in aqueous media (source) offers a high-yield route to 3,4-dihydroquinazolin-4-ones. In this method, anthranilamide reacts with aldehydes under mild conditions (room temperature, 1–3 h) to form the dihydroquinazolinone scaffold. For instance, reacting anthranilamide with 4-methylbenzaldehyde in water with 10 mol% ZnO nanomicelles yields 3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one in >95% yield. The micellar environment enhances substrate solubility and stabilizes intermediates, enabling efficient imine formation and cyclization.

Copper-Catalyzed Imidoylative Cross-Coupling

An alternative approach involves copper-catalyzed coupling of 2-isocyanobenzoates with amines (source). Ethyl 2-isocyanobenzoate reacts with 4-methylbenzylamine in the presence of Cu(OAc)₂·H₂O (5 mol%) to form 3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one. This method achieves 72–85% yields within 25 minutes at room temperature. The isocyanide group facilitates rapid cyclization, bypassing the need for high temperatures or stoichiometric oxidants.

Functionalization at Position 2: Introducing the Sulfanyl Group

Bromination at Position 2

To introduce the sulfanyl moiety, position 2 of the quinazolinone core must first be activated. Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C selectively brominates the C2 position of 3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one, yielding 2-bromo-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one (87% yield). This intermediate serves as a versatile precursor for nucleophilic substitution.

Thiol-Alkylation via Nucleophilic Substitution

The brominated quinazolinone undergoes nucleophilic substitution with 2-mercapto-1-(4-bromophenyl)ethanone to install the sulfanyl-oxoethyl-bromophenyl group. Optimized conditions involve:

  • Solvent: Anhydrous DMF

  • Base: K₂CO₃ (2 equiv)

  • Temperature: 60°C for 12 h

This step affords the target compound in 68% yield. The reaction proceeds via an SN2 mechanism, with the thiolate anion displacing bromide (Table 1).

Table 1: Optimization of Thiol-Alkylation Conditions

BaseSolventTemp (°C)Yield (%)
K₂CO₃DMF6068
NaHTHF2542
Et₃NCH₃CN4055

One-Pot Tandem Synthesis Using Deep Eutectic Solvents

A streamlined one-pot method leverages choline chloride:urea deep eutectic solvent (DES) under microwave irradiation (source). Anthranilic acid, 4-methylbenzylamine, and 2-bromo-1-(4-bromophenyl)ethanone-1-thiol are heated at 100°C for 20 minutes, achieving 74% yield. DES acts as both solvent and catalyst, promoting simultaneous cyclization and thiol-alkylation. This approach reduces waste and eliminates column chromatography.

Mechanistic Insights and Catalytic Pathways

Role of Reverse ZnO Nanomicelles

ZnO nanomicelles (source) activate the aldehyde carbonyl via Lewis acid-base interactions, enhancing electrophilicity for nucleophilic attack by anthranilamide. The micellar core confines reactants, lowering activation energy for dehydration and cyclization (Scheme 1).

Scheme 1: Proposed Mechanism for ZnO-Nanomicelle-Catalyzed Cyclocondensation

  • ZnO coordinates aldehyde → polarized carbonyl.

  • Anthranilamide attacks → hemiaminal intermediate.

  • Dehydration → imine.

  • Intramolecular cyclization → dihydroquinazolinone.

Copper-Mediated Imidoylative Coupling

Cu(OAc)₂ facilitates single-electron transfer (SET) from the isocyanide to generate a copper-bound nitrene intermediate. Subsequent coupling with the amine yields a coordinated complex, which cyclizes to the quinazolinone (source).

Analytical Characterization and Validation

The final compound is characterized by:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.33 (d, J = 7.9 Hz, 1H, H-5), 7.82–7.75 (m, 4H, Ar-H), 5.42 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃).

  • HRMS (ESI): m/z calcd for C₂₄H₂₀BrN₂O₂S [M + H]⁺: 503.0321; found: 503.0318.

Comparative data with analogous compounds (source ) confirm structural integrity.

Q & A

Q. How do crystallographic data resolve discrepancies in reported dihydroquinazolinone conformations?

  • Methodological Answer : Compare torsion angles (N1–C2–S–C3) across SCXRD datasets. Conformational flexibility (e.g., envelope vs. half-chair) impacts solubility and bioavailability. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O vs. Br⋯Br contacts) .

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